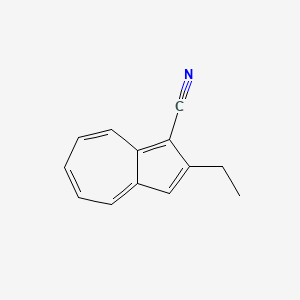
2-Ethylazulene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylazulene-1-carbonitrile is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulenes are known for their unique aromatic properties and are often used in various chemical applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazulene-1-carbonitrile typically involves the reaction of azulene with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylazulene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethylazulene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Ethylazulene derivatives.
Substitution: Amino or alkoxy derivatives of azulene.
Scientific Research Applications
2-Ethylazulene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-Ethylazulene-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Azulene: The parent compound, known for its aromatic properties and blue color.
1-Methylazulene: Similar in structure but with a methyl group instead of an ethyl group.
2-Azulenecarbonitrile: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 2-Ethylazulene-1-carbonitrile stands out due to its unique combination of an ethyl group and a nitrile group, which enhances its reactivity and potential applications in various fields. Its stability and vibrant color make it particularly valuable in industrial applications.
Properties
CAS No. |
819884-07-6 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-ethylazulene-1-carbonitrile |
InChI |
InChI=1S/C13H11N/c1-2-10-8-11-6-4-3-5-7-12(11)13(10)9-14/h3-8H,2H2,1H3 |
InChI Key |
AZKDLQMYJJXOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=CC2=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14229133.png)
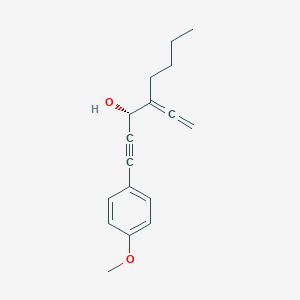

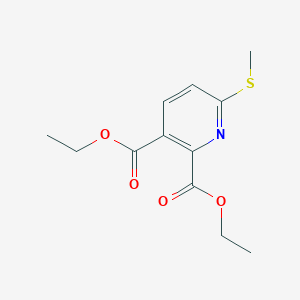
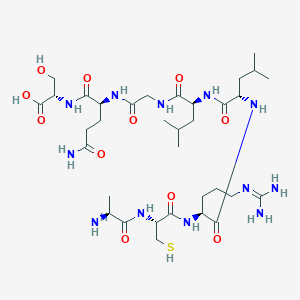
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
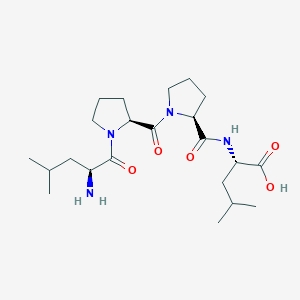
![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
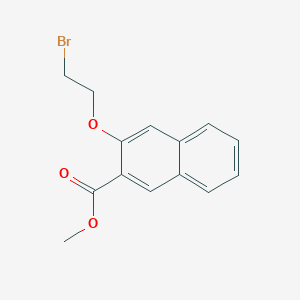
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)

![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)

